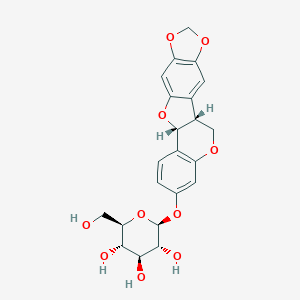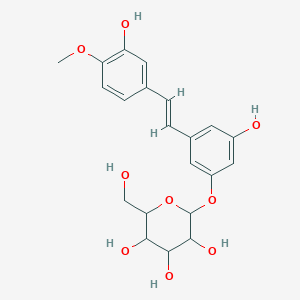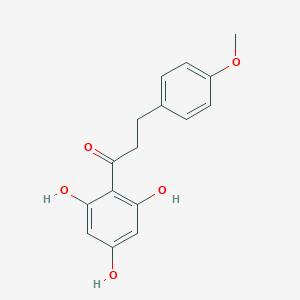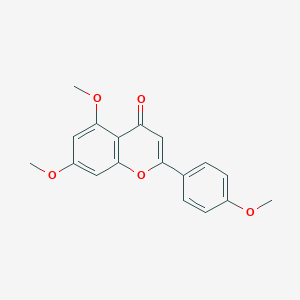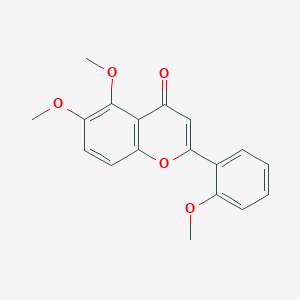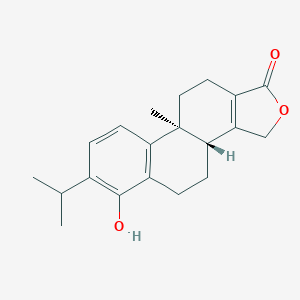
Triptophenolide
Overview
Description
Triptophenolide is a compound derived from Tripterygium wilfordii . It has been identified as an antiandrogen .
Synthesis Analysis
Triptophenolide synthesis methods have been developed to meet the clinical need . There are four principal ways to synthesize triptolide: synthesis from tetralinone, α-abietic acid or α-dehydroabietic acid as starting materials, synthesis via the Diels-Alder reaction, synthesis of the core skeleton via a polyene cyclization reaction, and synthesis via metal catalysis .Molecular Structure Analysis
The molecular formula of Triptophenolide is C20H24O3 . Its molecular weight is 312.4 g/mol . The structure of Triptophenolide has been elucidated by spectral analysis (UV, IR, MS, 1HNMR and 13CNMR) and X-ray SCD .Chemical Reactions Analysis
Triptophenolide exhibits its antiandrogenic activity through competitive binding with androgen in the hormone-binding pocket, decreasing the expression of androgen receptor, and reducing the nuclear translocation of androgen receptor .Physical And Chemical Properties Analysis
Triptophenolide has a molecular weight of 312.40 . It is stored at -20°C in powder form . Its density is 1.21 , and it has a melting point of 232-233℃ .Scientific Research Applications
Medicinal Applications: Anti-Inflammatory and Immunosuppressive Effects
Triptophenolide, derived from Tripterygium wilfordii, exhibits significant anti-inflammatory and immunosuppressive activities. It has been studied for its potential in treating autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). The compound modulates immune responses by inhibiting the activation of T-cells and the expression of interleukin-2, as well as suppressing nuclear factor-κB transcriptional activation .
Pharmacological Research: Drug Stability and Degradation
In pharmacology, the stability of Triptophenolide is crucial for its therapeutic efficacy. Research has delved into its stability and degradation products, revealing that it is stable under specific conditions and degrades via first-order kinetics. Understanding these properties is essential for developing stable pharmaceutical preparations .
Biochemical Studies: Cellular Mechanisms
Biochemical research has explored Triptophenolide’s impact on cellular processes, such as apoptosis and autophagy. It affects various signaling pathways involved in cell cycle regulation, which is pivotal for its anticancer activities. These studies contribute to a deeper understanding of its biochemical mechanisms .
Biotechnological Advancements: Synthesis and Production
Biotechnology has made strides in the synthesis of Triptophenolide, with advancements in catalytic asymmetric synthesis. These methods enable the production of Triptophenolide with controlled size and shape, which is beneficial for various applications, including medicinal use .
Cell Biology: Impact on Cambial Meristematic Cells
In cell biology, Triptophenolide’s effects on cambial meristematic cells (CMCs) have been investigated. These cells, with stem cell-like properties, can produce large amounts of terpenoids, including Triptophenolide, when induced with methyl jasmonate. This research provides insights into sustainable production methods for such compounds .
Environmental Science: Potential Applications
While direct studies on Triptophenolide’s applications in environmental science are not readily available, the broader field of nanotechnology, including the synthesis of environmentally friendly nanoparticles, could be relevant. Nanoparticles have diverse applications, such as in agriculture and environmental remediation, which could potentially intersect with the properties of Triptophenolide .
Mechanism of Action
Target of Action
Triptophenolide, a diterpenoid triepoxide, is a major active ingredient of the Chinese herbal remedy Tripterygium wilfordii Hook F . It primarily targets the nuclear factor-κB (NF-κB) transcriptional activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
Triptophenolide inhibits NF-κB transcriptional activation at a unique step in the nucleus after binding to DNA . This interaction results in the suppression of the immune response, thereby exhibiting potent anti-inflammatory and immunosuppressive activity .
Biochemical Pathways
Triptophenolide affects the 2C-methyl-D-erythritol-4-phosphate (MEP) and mevalonate (MVA) pathways . In the MEP pathway, geranylgeranyl diphosphate (GGPP) produces triptophenolide through a series of reactions . These pathways are crucial for the biosynthesis of terpenoids, a class of organic chemicals which includes triptophenolide .
Result of Action
The molecular and cellular effects of triptophenolide’s action are primarily related to its immunosuppressive and anti-inflammatory activities . By inhibiting NF-κB transcriptional activation, triptophenolide can suppress the immune response, thereby reducing inflammation .
Action Environment
The action, efficacy, and stability of triptophenolide can be influenced by various environmental factors. For instance, its stability was found to be enhanced in a light-protected environment at pH 6.9 and at a temperature of 4°C . Furthermore, it was found to be very stable in chloroform and more stable in ethanol than in methanol or dimethylsulphoxide . These factors can significantly impact the action and efficacy of triptophenolide.
Safety and Hazards
Future Directions
Triptolide has been demonstrated to possess important therapeutic potential with anti-inflammatory, immunosuppressive, and antitumor activities, as well as to exhibit potentially medically relevant activity for central nervous system diseases . This sets the foundation for the future course of development of triptolide .
properties
IUPAC Name |
(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIBWGPZSPABK-FXAWDEMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995809 | |
| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triptophenolide | |
CAS RN |
74285-86-2 | |
| Record name | Triptophenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






